molecular formula C10H7FO B3146059 2-(4-Fluorophenyl)furan CAS No. 58861-45-3

2-(4-Fluorophenyl)furan

Cat. No. B3146059
CAS RN: 58861-45-3
M. Wt: 162.16 g/mol
InChI Key: APBVLJUMOAPYFA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)furan (FF) is a heterocyclic organic compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It has a molecular formula of C10H7FO and an average mass of 162.160 Da .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)furan consists of a furan ring attached to a fluorophenyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The fluorophenyl group consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a fluorine atom attached .

Scientific Research Applications

Crystal Structure and Synthesis

  • A study by Li et al. (2008) reported on the synthesis of a compound related to 2-(4-Fluorophenyl)furan. They focused on the crystal structure and intermolecular interactions of this compound, highlighting its significance in the field of crystallography and materials science (Ying Li, Yong-qiang Ma, Zi-Ning Cui, Xinling Yang, Yun Ling, 2008).

Fluorogenic Reagent in Chromosome Studies

  • Fluram (Fluorescamine), a derivative of 2-(4-Fluorophenyl)furan, has been used effectively in differentiating chromosome regions, as noted by Cuéllar et al. (1991). This research provides valuable insights into the distribution of chromosome proteins and could have implications in genetic studies and diagnostics (T. Cuéllar, J. Gosálvez, P. del Castillo, J. Stockert, 1991).

Photophysical Properties

  • The effect of solvent polarity on the photophysical properties of chalcone derivatives was studied by Kumari et al. (2017). This research, including 2-(4-Fluorophenyl)furan derivatives, sheds light on the solvatochromic effects and intramolecular charge transfer interactions, which are crucial for applications in photochemistry and molecular electronics (Rekha Kumari, A. Varghese, Louis George, Y. Sudhakar, 2017).

Antimicrobial Applications

Organic Light-Emitting Field-Effect Transistors (OLETs)

Fluorometric Assay

  • Tamaura et al. (1975) utilized a compound related to 2-(4-Fluorophenyl)furan in fluorometric assays to differentiate the states of amino groups in proteins like insulin and lysozyme. This research contributes to understanding protein structures and functions, vital in biochemistry and pharmaceutical sciences (Y. Tamaura, K. Todokoro, M. Ikebe, H. Makino, S. Hirose, Y. Inada, 1975).

properties

IUPAC Name

2-(4-fluorophenyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBVLJUMOAPYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)furan

Synthesis routes and methods I

Procedure details

To a solution of 0.7 g HgSO4 in 40 mL of 2N H2SO4 was added 5.0 g (31 mmol) of the 3,4-epoxy-3-(4'-fluorophenyl)-1-butyne in 40 mL of absolute ethanol, dropwise. The reaction mixture was refluxed for 0.25 hour and cooled to 23° C. After addition to 50 mL of H2O, the aqueous phase was extracted twice with hexanes. The hexane layers were combined, dried (MgSO4) and concentrated under reduced pressure. Sublimation (90° C. at 0.2 mmHg) of the residue yielded 2.9 g (58%) of the 2-(4'-fluorophenyl)furan as a solid (m.p. 84°-86° C.) homogeneous by spectroscopic criteria; IR (film) 1571, 1505, 1223, 1152, 785 cm-1 ; 1HNMR (80 MHz, CDCl3) 7.5-7.0 (m, 6H), 6.65 (m, 1H).
[Compound]
Name
HgSO4
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
3,4-epoxy-3-(4'-fluorophenyl)-1-butyne
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-fluorobenzene (3.0 g, 17.14 mmol) in dioxane (100.0 mL) and water (3.0 mL) was added (furan-2-yl)boronic acid (5.76 g, 51.48 mmol), K3PO4 (10.76 g, 50.69 mmol) and Pd(PPh3)4 (980 mg, 0.85 mmol) with stirring for 2 h at 90° C. in an oil bath maintained under an inert atmosphere of nitrogen. The reaction mixture was concentrated under reduced pressure to give the residue, which was purified via silica gel chromatography (1% ethyl acetate in petroleum ether) to afford 2-(4-fluorophenyl)furan as colorless oil (2.5 g, 90%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step One
Name
Quantity
10.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
980 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
B Abu Thaher, P Koch, D Schollmeyer… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C15H10FNO, the furan ring makes dihedral angles of 40.04 (11) and 25.71 (11) with the pyridine and 4-fluorophenyl rings, respectively. The …
Number of citations: 1 scripts.iucr.org
C Ma, Y Yang - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
Dimethyl 3-(benzylamino)-2-(4-fluorophenyl)furan-4,5-dicarboxylate Page 1 organic papers o3548 Ma and Yang C21H18FNO5 doi:10.1107/S1600536805031077 Acta Cryst. (2005) …
Number of citations: 3 scripts.iucr.org
BA Thaher, P Koch, V Schattel… - Journal of medicinal …, 2009 - ACS Publications
In the framework of investigating the role of heteroatoms in pyridinyl-substituted 5-membered (hetero)cycles as potential p38α MAP kinase inhibitor scaffolds, cyclopentene, pyrrole, …
Number of citations: 37 pubs.acs.org
H Shinohara, M Sonoda, S Atobe, H Masuno… - Tetrahedron letters, 2011 - Elsevier
IrCl 3 ·3H 2 O or FeCl 3 -catalyzed convenient synthesis of 3-hydroxyphthalates has been achieved by a Diels–Alder reaction of furans with dimethyl acetylenedicarboxylate, followed by …
Number of citations: 22 www.sciencedirect.com
C Liu, L Zhou, W Huang, M Wang… - Advanced Synthesis & …, 2016 - Wiley Online Library
An effective method to synthesize α‐functionalized furan and pyrrole derivatives was developed using 2‐alkoxy‐2,3‐dihydrofurans as modular precursors. This protocol featured a …
Number of citations: 21 onlinelibrary.wiley.com
T Amaya, D Hata, T Moriuchi… - Chemistry–A European …, 2015 - Wiley Online Library
A reduced form of polyaniline has been shown to induce direct arylation of an arenediazonium salt with an arene (Gomberg–Bachmann reaction) to give the cross‐coupling product in …
R Rajmohan, P Nisha, P Vairaprakash - ACS omega, 2019 - ACS Publications
5-Hydroxymethylfurfural (HMF) was used as a sustainable raw material in the development of a resin-supported boron-dipyrromethene (BODIPY)-based photocatalyst. In the …
Number of citations: 4 pubs.acs.org
A Kundu, D Dey, S Pal, D Adhikari - The Journal of Organic …, 2021 - ACS Publications
Herein we introduce a transition-metal-free protocol that involves a commercially available, inexpensive pyrazole molecule to conduct C–C cross-coupling reactions at room …
Number of citations: 9 pubs.acs.org
T Wang, J Liu, Z Lv, H Zhong, H Chen, C Niu, K Li - Tetrahedron, 2011 - Elsevier
An efficient and mild synthesis of highly substituted 2,5-dihydrofuran and furan derivatives from a variety of alkylidene malonates and 1,4-butyne-diol via one-pot reaction was applied. …
Number of citations: 17 www.sciencedirect.com
J Wang, R Zhou, ZR He, Z He - European Journal of Organic …, 2012 - Wiley Online Library
Convenient and highly efficient syntheses of tetrasubstituted furans with flexible substituent patterns from simple and readily available starting materials have been developed. Under …

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